N-[1-(4-Carbamimidoyl-benzylcarbamoyl)-3-methylsulfanyl-propyl]-3-hydroxy-2-propoxyamino-butyramid
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Overview
Description
N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID is a complex organic compound belonging to the class of dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. This particular compound is characterized by its unique structure, which includes a carbamimidoyl group, a benzylcarbamoyl group, a methylsulfanyl group, and a hydroxy-propoxyamino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID involves multiple steps, starting with the preparation of the individual components. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making it feasible for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dipeptides and derivatives with comparable structures and functional groups. Examples include:
- Methionine and derivatives
- N-acyl-alpha amino acids and derivatives
- Alpha amino acid amides
- Organosulfonamides
Uniqueness
What sets N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID apart is its unique combination of functional groups and its specific structural configuration.
Properties
Molecular Formula |
C20H33N5O5S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(2R,3S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-hydroxy-2-(propylsulfonylamino)butanamide |
InChI |
InChI=1S/C20H33N5O5S2/c1-4-11-32(29,30)25-17(13(2)26)20(28)24-16(9-10-31-3)19(27)23-12-14-5-7-15(8-6-14)18(21)22/h5-8,13,16-17,25-26H,4,9-12H2,1-3H3,(H3,21,22)(H,23,27)(H,24,28)/t13-,16-,17+/m0/s1 |
InChI Key |
AIIJKVORRBMJHS-RRQGHBQHSA-N |
Isomeric SMILES |
CCCS(=O)(=O)N[C@H]([C@H](C)O)C(=O)N[C@@H](CCSC)C(=O)NCC1=CC=C(C=C1)C(=N)N |
Canonical SMILES |
CCCS(=O)(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
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